molecular formula C25H34N2O3 B6059614 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

Cat. No. B6059614
M. Wt: 410.5 g/mol
InChI Key: JHUQQNTWLZEQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide, also known as U-47700, is a synthetic opioid that has gained significant attention in recent years due to its potent analgesic effects. U-47700 was first developed by a team of researchers at Upjohn in the 1970s, and it has since been used in scientific research to study the opioid receptor system and to develop new pain medications. In

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide are similar to those of other opioid analgesics. 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide produces a dose-dependent analgesic effect that is mediated by the activation of the mu-opioid receptor. It also produces a range of other effects, including sedation, respiratory depression, and miosis. 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to be more potent than morphine in animal models of pain, but it also produces more severe respiratory depression.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist that can be used to study the opioid receptor system and to develop new pain medications. It is also relatively easy to synthesize and has a long shelf life. However, 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has several limitations for use in lab experiments. It is highly addictive and can produce severe respiratory depression, which can make it difficult to use in animal models. It also has a short half-life, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide. One area of interest is the development of new opioid receptor agonists and antagonists based on the structure of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide. Researchers are also interested in studying the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in humans to better understand its potential as a pain medication. Finally, there is a need for further research on the safety and toxicity of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide, particularly in light of its potential for abuse and addiction.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is synthesized through a multistep process that involves the reaction of 2,6-dimethoxybenzaldehyde with methylamine to form the intermediate 2,6-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 3-phenylpropyl chloride to form the corresponding N-alkylated product. Finally, the N-alkylated product is reacted with N-acetylpiperidine to form 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been used extensively in scientific research to study the opioid receptor system and to develop new pain medications. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target of most opioid analgesics. 2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has also been used to study the structure-activity relationship of opioid ligands and to develop new opioid receptor agonists and antagonists.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-26(25(28)18-21-13-14-23(29-2)24(17-21)30-3)22-12-8-16-27(19-22)15-7-11-20-9-5-4-6-10-20/h4-6,9-10,13-14,17,22H,7-8,11-12,15-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUQQNTWLZEQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

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